C.I. Mordant Black 13

Description

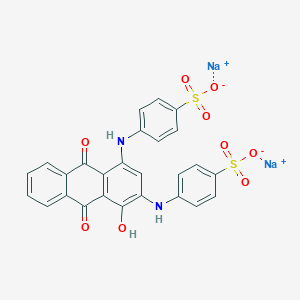

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;4-[[4-hydroxy-9,10-dioxo-3-(4-sulfonatoanilino)anthracen-1-yl]amino]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O9S2.2Na/c29-24-18-3-1-2-4-19(18)25(30)23-22(24)20(27-14-5-9-16(10-6-14)38(32,33)34)13-21(26(23)31)28-15-7-11-17(12-8-15)39(35,36)37;;/h1-13,27-28,31H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUCPERXCODTAQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)[O-])NC5=CC=C(C=C5)S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N2Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061669 | |

| Record name | C.I. Mordant Black 13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1324-21-6, 85455-48-7 | |

| Record name | C.I. Mordant Black 13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 4,4'-((9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino)bis(benzenesulphonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085455487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Mordant Black 13 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Mordant Black 13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,4'-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1,3-anthrylene)diimino]bis(benzenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Complexation and Interaction Mechanisms of C.i. Mordant Black 13

Metal Ion Complexation Chemistry

The vibrant and lasting colors produced by mordant dyes are a direct result of the formation of stable coordination complexes between the dye molecule and a metal ion, which acts as a mordant. These metal ions, typically transition metals, form a bridge between the dye and the fiber, enhancing the fastness properties of the dyeing.

The mordanting mechanism of C.I. Mordant Black 13 involves the formation of coordinate bonds between the electron-donating atoms of the dye molecule and a transition metal ion. The specific transition metals used as mordants can influence the final color of the dyed fabric. For C.I. Mordant Black 13, chromium and iron are common mordants. When complexed with chromium, the dye produces a blue-gray to black shade. worlddyevariety.com In contrast, interaction with iron ions results in a red color. worlddyevariety.com

The formation of these complexes involves the displacement of solvent molecules from the coordination sphere of the metal ion by the ligand (the dye molecule). The stability of these complexes is a key factor in the effectiveness of the mordanting process.

| Metal Ion | Resulting Color |

|---|---|

| Chromium | Blue-gray to Black |

| Iron | Red |

| Copper | Constant Color |

While detailed structural studies such as X-ray crystallography for C.I. Mordant Black 13 metal chelates are not extensively available in the public domain, the stoichiometry of such complexes is often determined using spectrophotometric methods like the mole-ratio method or Job's method of continuous variation. These techniques allow for the determination of the metal-to-ligand ratio in the complex. For many mordant dyes, common stoichiometric ratios are 1:1 and 1:2 (metal:dye). The geometry of these complexes is typically octahedral or square planar, depending on the coordination number of the metal ion and the nature of the ligand.

The formation of a chelate with a metal ion significantly alters the electronic structure of the C.I. Mordant Black 13 molecule. This change in electronic distribution leads to a shift in the absorption spectrum of the dye, which is responsible for the observed color change. The interaction between the metal ion's d-orbitals and the dye's π-orbitals can lead to the formation of new molecular orbitals, resulting in a bathochromic (red) or hypsochromic (blue) shift of the maximum absorption wavelength (λmax). For instance, the chelation with chromium ions leads to a broad absorption in the visible spectrum, resulting in a black color. The specific shift depends on the nature of the metal ion and the geometry of the resulting complex.

Solute-Solvent Interaction Dynamics

The behavior of C.I. Mordant Black 13 in solution is significantly influenced by its interactions with the surrounding solvent molecules. These interactions can affect the dye's solubility, stability, and its electronic absorption spectrum, a phenomenon known as solvatochromism.

In binary solvent mixtures, the composition of the solvent in the immediate vicinity of the dye molecule (the solvation shell) may differ from the composition of the bulk solvent. This phenomenon, known as preferential solvation, is driven by the specific interactions between the dye and each solvent component. pcbiochemres.com Studies on "Mordant Black" in various aqueous-organic mixtures have shown deviations from ideal behavior, indicating preferential solvation. pcbiochemres.compcbiochemres.comresearchgate.net

For example, in water-methanol mixtures, Mordant Black exhibits a significant bathochromic shift of +40 nm as the mole ratio of methanol (B129727) increases from 0.0 to 0.1, suggesting a strong interaction with the organic co-solvent. pcbiochemres.com This is attributed to the presence of an aromatic nitro group which enhances interactions with organic solvents. pcbiochemres.com

| Solvent | Bathochromic Shift (nm) |

|---|---|

| Ethanol | +10 |

| Methanol | +45 |

| Water | +55 |

The solvation of C.I. Mordant Black 13 is governed by a combination of non-specific and specific solute-solvent interactions.

Ion-Dipole Interactions: The charged sulfonate groups on the dye molecule can engage in strong ion-dipole interactions with polar solvent molecules. pcbiochemres.com These electrostatic interactions contribute significantly to the solubility and stability of the dye in polar solvents.

Proton-Donor-Acceptor Interactions (Hydrogen Bonding): C.I. Mordant Black 13 possesses both proton-donor (hydroxyl groups) and proton-acceptor sites. This allows for the formation of hydrogen bonds with protic solvents like water and alcohols. researchgate.net The extent of these hydrogen bonding interactions can be analyzed using the Kamlet-Taft solvent parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability). pcbiochemres.com In pure solvents, the spectral behavior of Mordant Black is primarily affected by the polarity and basicity of the solvent. pcbiochemres.comresearchgate.net In aqueous-alcoholic mixtures, the polarity of the solvent is the most significant factor determining the spectral patterns. pcbiochemres.comresearchgate.net

Application of Linear Solvation Energy Relationships to Solvation Behavior

The solvation behavior of mordant dyes, including those closely related to C.I. Mordant Black 13, has been quantitatively analyzed using Linear Solvation Energy Relationships (LSER). This approach helps to delineate the contributions of specific and non-specific solvent-solute interactions. In a study investigating the preferential solvation of Mordant Black in various solvent systems, multiparametric equations based on the Kamlet-Taft model were employed. pcbiochemres.com

The general form of the LSER equation is:

ET = Ao + aα + bβ + pπ *

Where:

ET represents the spectral energy of the dye.

α is the solvent hydrogen-bond donor acidity.

β is the solvent hydrogen-bond acceptor basicity.

π * is the solvent dipolarity/polarizability.

Ao , a , b , and p are regression coefficients that indicate the sensitivity of the spectral energy to each solvent parameter.

Research on a representative Mordant Black dye revealed that in pure solvents, its spectral behavior was primarily influenced by the polarity and basicity of the solvent environment. pcbiochemres.com However, in aqueous-alcoholic mixtures, the polarity of the solvent milieu emerged as the most significant factor determining spectral patterns, with the solvent's hydrogen-bond donor (α) and acceptor (β) capabilities playing secondary roles. pcbiochemres.com For instance, Mordant Black exhibited a significant bathochromic (red) shift of +40 nm in a water:methanol mixture as the mole fraction of methanol increased, a phenomenon attributed to its aromatic nitro group which enhances interactions with organic solvents. pcbiochemres.com

These findings underscore that both non-specific interactions (like polarity) and specific interactions (like hydrogen bonding) govern the solvation of dyes structurally similar to C.I. Mordant Black 13, with their relative importance depending on the specific solvent system. pcbiochemres.com

Dye-Substrate Interaction and Adsorption Mechanisms

Elucidation of Adsorption Processes on Natural Protein and Cellulosic Fibers

The adsorption of C.I. Mordant Black 13, an anionic anthraquinone (B42736) dye, onto natural fibers is a complex process governed by the fiber's chemical nature.

Diffusion: Dye molecules move from the bulk solution to the fiber surface.

Adsorption: Anionic dye molecules are attracted to the cationic sites on the wool surface.

Complexation: The mordant (typically a chromium salt) is applied, forming a stable coordination complex between the dye and the fiber. This complex significantly enhances the dye's fastness properties. chempedia.infodayglo.in

The adsorption kinetics for acid and mordant dyes on wool often follow a pseudo-second-order model, which suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the dye and the fiber. nih.govmdpi.com

On Cellulosic Fibers (e.g., Cotton): Cotton fibers acquire a negative surface charge when immersed in water due to the ionization of hydroxyl groups. mdpi.com This creates an electrostatic repulsion with anionic dyes like Mordant Black 13, leading to poor dye uptake. mdpi.com Therefore, a mordant is essential not just for fixation but also to facilitate the initial attraction. The mordant, a metal salt, first hydrolyzes and deposits onto the fiber. The mordanted fiber then has an affinity for the dye, which complexes with the metallic mordant on the fiber surface. mdpi.com The adsorption process on cellulosic fibers is often described by models like the Langmuir and Freundlich isotherms. ajol.info The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. nih.govmdpi.com

| Isotherm Model | Description | Applicability to Mordant Dyes |

|---|---|---|

| Langmuir | Assumes monolayer adsorption at a finite number of identical sites. | Often used to describe chemisorption processes, such as the interaction of mordant dyes with specific sites on protein fibers. nih.gov |

| Freundlich | Empirical model for non-ideal adsorption on heterogeneous surfaces and multilayer adsorption. | Frequently applied to the adsorption of dyes on cellulosic fibers, where interactions are more complex. ajol.info |

Physicochemical Factors Governing Dye Uptake and Fixation on Textile Substrates

Several physicochemical factors critically influence the efficiency of dyeing with C.I. Mordant Black 13.

pH: The pH of the dye bath is a crucial parameter. For protein fibers like wool, an acidic pH (typically below 4) is necessary to protonate the amino groups, creating positive sites that attract the anionic dye molecules. researchgate.net For cellulosic fibers, an acidic pH can damage the mordant layer deposited on the fiber, hindering dye attachment. ellistextiles.com Therefore, pH control is essential for optimizing dye uptake.

Temperature: Temperature affects multiple aspects of the dyeing process. An increase in temperature generally enhances the dye's solubility and the rate of dye diffusion into the fiber. thescipub.com It also causes the fiber to swell, which opens up its structure and facilitates dye penetration. nih.gov However, excessively high temperatures can lead to dye degradation or hydrolysis of the dye-fiber bond, particularly with reactive dyes. nih.gov The optimal temperature for mordant dyes balances efficient diffusion and fixation without causing degradation.

Electrolyte Concentration: In the dyeing of cellulosic fibers with anionic dyes, electrolytes like sodium chloride or sodium sulfate (B86663) are often added. The salt screens the negative charge on the fiber surface, reducing the electrostatic repulsion between the fiber and the dye anion, thereby promoting dye exhaustion.

Role of Substrate Pretreatment in Enhancing Dyeing Affinity

To improve the poor affinity of certain fibers for dyes like C.I. Mordant Black 13, various pretreatment methods are employed to modify the substrate surface.

Plasma Treatment for Protein Fibers: Low-temperature plasma treatment is an effective method for modifying the surface of wool fibers. nih.gov The plasma etches the hydrophobic epicuticle layer of the wool, increasing surface roughness and introducing polar functional groups. iaea.org This process enhances the fiber's hydrophilicity and accessibility to dye molecules, leading to a significant increase in dye uptake and more uniform dyeing without altering the bulk properties of the wool. iaea.orgresearchgate.net

Chitosan Treatment for Cellulosic Fibers: Cotton's natural anionic charge repels anionic dyes. Pre-treating cotton with chitosan, a cationic biopolymer, reverses the surface charge. statperson.com Chitosan forms a layer on the cotton fiber, introducing positive amino groups that can ionically attract anionic dyes. thaiscience.info This "cationization" of cotton significantly improves the exhaustion of the dye, reduces the need for large amounts of salt in the dye bath, and can also enhance the fastness properties of the dyed fabric. statperson.comresearchgate.net

Dye-Surfactant Interactions in Aqueous Media

Formation of Dye-Surfactant Complexes in Premicellar Concentration Ranges

In aqueous solutions, anionic dyes like C.I. Mordant Black 13 can interact strongly with oppositely charged (cationic) surfactants, even at concentrations below the critical micelle concentration (CMC). This interaction in the premicellar range leads to the formation of dye-surfactant complexes or ion pairs.

The primary driving forces for this complexation are:

Electrostatic Attraction: The anionic sulfonate groups (-SO3-) of the dye molecule are strongly attracted to the cationic head groups of the surfactant (e.g., quaternary ammonium (B1175870) groups). mdpi.com

Hydrophobic Interactions: The nonpolar aromatic structure of the dye and the hydrophobic tail of the surfactant also contribute to the stability of the complex, as their association minimizes contact with water.

The formation of these complexes can be observed through spectrophotometry, as it often leads to changes in the dye's absorption spectrum. hilarispublisher.com These interactions are significant in dyeing processes as they can influence the aggregation state of the dye, its solubility, and its availability to interact with the textile substrate.

Mechanisms of Micellar Solubilization of C.I. Mordant Black 13

The solubilization of C.I. Mordant Black 13 in aqueous solutions can be significantly enhanced by the presence of surfactants through a process known as micellar solubilization. This phenomenon is particularly relevant in dyeing processes for improving dye dissolution and in washing procedures for removing unfixed dye. Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into organized structures called micelles. wikipedia.org These micelles possess a hydrophobic core and a hydrophilic shell, creating a microenvironment capable of entrapping poorly water-soluble molecules like some dyes. wikipedia.org

The mechanism of micellar solubilization of C.I. Mordant Black 13 is highly dependent on the type of surfactant used—anionic, cationic, or nonionic.

Interaction with Cationic Surfactants: As an anionic dye, C.I. Mordant Black 13 exhibits strong interactions with cationic surfactants. The negatively charged sulfonate groups of the dye are electrostatically attracted to the positively charged head groups of the cationic surfactant molecules. researchgate.net This strong attraction can lead to the formation of dye-surfactant ion pairs or complexes even at concentrations below the surfactant's CMC. As the surfactant concentration increases and micelles form, the dye molecules can be incorporated into the micellar structure. The hydrophobic anthraquinone part of the dye is likely to be located in the hydrophobic core of the micelle, while the anionic sulfonate groups would be situated at the micelle-water interface, interacting with the cationic head groups. This interaction is often spontaneous and entropy-driven. nih.gov

Interaction with Nonionic Surfactants: Nonionic surfactants are also effective in solubilizing C.I. Mordant Black 13. The primary driving force for solubilization in this case is the hydrophobic interaction between the anthraquinone core of the dye and the hydrophobic tail of the surfactant molecules within the micelle's core. researchgate.net The absence of electrostatic repulsion allows for a potentially high degree of solubilization. The hydrophilic part of the nonionic surfactant, often a polyoxyethylene chain, forms the outer shell of the micelle, ensuring the solubility of the entire aggregate in water. Studies on other anthraquinone dyes have shown that non-ionic surfactants can significantly improve the extraction and dissolution of the dye.

Interaction with Anionic Surfactants: The interaction between C.I. Mordant Black 13 and anionic surfactants is generally weak due to electrostatic repulsion between the negatively charged sulfonate groups of the dye and the anionic head groups of the surfactant. Consequently, the solubilizing capacity of anionic surfactants for anionic dyes is typically lower than that of cationic or nonionic surfactants. However, some degree of solubilization can still occur through hydrophobic interactions, especially at high surfactant concentrations where the large number of micelles can overcome the electrostatic repulsion to some extent.

Below is an illustrative data table showing thermodynamic parameters for the solubilization of an analogous anionic dye, Reactive Red 223, in the presence of a cationic surfactant, Cetyltrimethylammonium Bromide (CTAB), at different temperatures. This data demonstrates the entropic and spontaneous nature of such interactions.

| Temperature (K) | CMC of CTAB (mol/dm³) | ΔGmic (kJ/mol) | ΔHmic (kJ/mol) | ΔSmic (J/mol·K) |

| 293.15 | 8.70 x 10⁻⁴ | -17.3 | -2.5 | 50.5 |

| 303.15 | 9.12 x 10⁻⁴ | -18.0 | -2.5 | 51.1 |

| 313.15 | 9.55 x 10⁻⁴ | -18.7 | -2.5 | 51.7 |

| 323.15 | 1.00 x 10⁻³ | -19.4 | -2.5 | 52.3 |

Data adapted from a study on Reactive Red 223 and CTAB, intended for illustrative purposes of the general behavior of anionic dye-cationic surfactant interactions. nih.gov

The following table provides an overview of the expected interaction mechanisms and relative strengths for the micellar solubilization of C.I. Mordant Black 13 with different types of surfactants.

| Surfactant Type | Primary Interaction Mechanism | Expected Solubilization Strength | Location of Dye in Micelle |

| Cationic | Electrostatic attraction, Hydrophobic interactions | High | Anthraquinone core in micellar core; Sulfonate groups at the core-shell interface |

| Nonionic | Hydrophobic interactions | Moderate to High | Anthraquinone core in micellar core |

| Anionic | Hydrophobic interactions (counteracted by electrostatic repulsion) | Low | Anthraquinone core in micellar core |

Environmental Transformation and Remediation of C.i. Mordant Black 13

Biodegradation Pathways and Microbial Decolorization

The biological treatment of wastewater containing anthraquinone (B42736) dyes is considered an economical and environmentally sound approach, as it avoids the use of harsh chemicals and the production of large amounts of sludge. nih.gov The process relies on the metabolic activity of various microorganisms that can decolorize and degrade these complex molecules. frontiersin.org

While specific microbial strains capable of degrading C.I. Mordant Black 13 have not been extensively documented in scientific literature, numerous studies have successfully isolated and characterized microorganisms that can break down other structurally similar anthraquinone dyes. These microorganisms are typically sourced from environments contaminated with dye effluents, such as soil and sludge from textile industry sites. nih.gov

Both bacteria and fungi have shown significant potential for degrading anthraquinone dyes. Fungi, particularly white-rot fungi, are highly effective due to their production of potent, non-specific extracellular enzymes. nih.gov Bacteria are also widely studied due to their rapid growth rates and ability to adapt to harsh environmental conditions. nih.gov Microbial consortia, containing multiple species, often exhibit enhanced degradation capabilities compared to pure cultures due to synergistic metabolic activities. frontiersin.org

Below is a table of representative microorganisms that have been identified for their ability to decolorize and degrade various anthraquinone dyes.

| Microorganism Type | Species | Anthraquinone Dye Degraded | Reference |

| Fungus | Trametes hirsuta | Reactive Blue 4, Remazol Brilliant Blue R, Acid Blue 129 | nih.gov |

| Fungus | Aspergillus sp. XJ-2 | Disperse Blue 2BLN and other anthraquinone dyes | nih.govtandfonline.com |

| Fungus | Lentinus crinitus | Remazol Brilliant Blue R | nih.gov |

| Bacterium | Staphylococcus sp. K2204 | Remazol Brilliant Blue R | nih.gov |

| Bacterium | Sphingomonas herbicidovorans | 1-amino-4-bromoanthraquinone-2-sulfonic acid | nih.gov |

| Bacterium | Rhodocyclus gelatinosus | Unspecified anthraquinone dyes | frontiersin.org |

As C.I. Mordant Black 13 is an anthraquinone dye, its degradation does not involve the reductive cleavage of an azo chromophore. Instead, the enzymatic breakdown targets the core anthraquinone structure and its substituent groups. The primary mechanism is oxidative, facilitated by a class of enzymes known as oxidoreductases, which are secreted by many fungi and some bacteria. researchgate.net

The key enzymes involved in the degradation of anthraquinone dyes are:

Laccases: These multi-copper oxidases are particularly common in white-rot fungi. They catalyze the oxidation of a wide range of phenolic and non-phenolic aromatic compounds, including the anthraquinone ring system. Laccase-mediated oxidation generates radical intermediates that can undergo further spontaneous reactions, leading to polymerization or cleavage of the dye molecule. researchgate.netnih.govfrontiersin.org

Peroxidases: This group includes lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), and dye-decolorizing peroxidases (DyP). They utilize hydrogen peroxide (H₂O₂) as an oxidant to catalyze the degradation of complex aromatic structures like anthraquinone. researchgate.netresearchgate.net DyPs, in particular, are known to effectively attack the anthraquinone skeleton. researchgate.net

The degradation process begins with the enzymatic attack on the dye molecule, leading to the cleavage of the bonds connecting the side chains to the central anthraquinone core. This is followed by the oxidative opening of the aromatic rings of the anthraquinone structure itself. nih.govtandfonline.com

Specific metabolic intermediates from the biodegradation of C.I. Mordant Black 13 have not been reported. However, by examining the degradation pathways of other anthraquinone dyes, a plausible pathway can be proposed. The structure of C.I. Mordant Black 13 consists of a 4-hydroxy-anthraquinone core with two sulfophenylamino groups attached.

The general biodegradation pathway for anthraquinone dyes typically proceeds in several stages:

Initial Attack and Side-Chain Cleavage: The first step often involves the enzymatic cleavage of the substituent groups from the anthraquinone nucleus. nih.gov For C.I. Mordant Black 13, this would likely involve the breaking of the carbon-nitrogen bonds that link the two sulfophenylamino side chains to the anthraquinone ring.

Ring Opening: Following the removal of side chains, the central anthraquinone ring system is attacked by oxidative enzymes. This leads to the opening of one or more of the aromatic rings. tandfonline.com

Formation of Simpler Aromatics: The cleavage of the tricyclic anthraquinone structure results in the formation of simpler, single-ring aromatic compounds. Phthalic acid is a commonly identified intermediate in the degradation of many anthraquinone dyes, arising from the breakdown of one of the benzene (B151609) rings of the anthraquinone core. nih.govresearchgate.net

Mineralization: These simpler aromatic intermediates are then further metabolized by microbial communities, eventually being broken down into carbon dioxide (CO₂) and water (H₂O) under aerobic conditions. nih.gov

Studies on the degradation of the dye Disperse Blue 2BLN by Aspergillus sp. and Reactive Blue 4 by bacteria have confirmed the cleavage of the anthraquinone chromophore and the subsequent formation of smaller molecules like benzoic acid and phthalic acid. nih.govtandfonline.com

The efficiency of microbial degradation of anthraquinone dyes is significantly influenced by various environmental and operational parameters. Optimizing these factors is crucial for developing effective bioremediation strategies.

pH: The pH of the medium affects both the growth of the microorganisms and the activity of their degradative enzymes. Most dye-degrading bacteria and fungi exhibit optimal activity in a pH range of 6.0 to 10.0, though some fungi prefer slightly acidic conditions. semanticscholar.org

Temperature: Temperature directly impacts microbial metabolism and enzyme kinetics. The optimal temperature for dye degradation by most mesophilic microorganisms lies between 25°C and 40°C. semanticscholar.org

Nutrient Sources: The presence of additional carbon and nitrogen sources can significantly enhance dye degradation. Many microorganisms degrade dyes through co-metabolism, where the dye is broken down in the presence of a primary growth substrate like glucose or yeast extract. nih.gov However, excessively high concentrations of these nutrients can sometimes inhibit the production of dye-degrading enzymes. nih.gov

Dye Concentration: The initial concentration of the dye can affect the degradation rate. While a certain concentration is needed to induce enzyme production, very high concentrations can be toxic to the microorganisms and inhibit their metabolic activity. nih.gov

Oxygen Availability: The role of oxygen depends on the specific microorganisms and enzymes involved. Fungal degradation via extracellular oxidases is typically an aerobic process. Bacterial degradation can occur under aerobic, anaerobic, or microaerophilic conditions. nih.gov

| Parameter | Typical Optimal Range for Dye Biodegradation | Reference(s) |

| pH | 6.0 - 10.0 | semanticscholar.org |

| Temperature | 25°C - 40°C | semanticscholar.org |

| Co-substrate (Carbon) | e.g., Glucose (2-5 g/L) | nih.gov |

| Co-substrate (Nitrogen) | e.g., Yeast Extract, Peptone | nih.gov |

| Oxygen | Aerobic, Microaerophilic, or Anaerobic (strain dependent) | nih.govtandfonline.com |

Photodegradation Mechanisms

Photodegradation, particularly through advanced oxidation processes (AOPs), offers a chemical alternative for the remediation of dye-contaminated water. These processes utilize highly reactive species, most notably hydroxyl radicals (•OH), to oxidatively degrade recalcitrant organic pollutants like anthraquinone dyes. ajol.info

A common and effective AOP is heterogeneous photocatalysis using a semiconductor catalyst, such as titanium dioxide (TiO₂). The general mechanism is as follows:

Activation of Catalyst: When TiO₂ particles are irradiated with UV light of sufficient energy, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair (e⁻/h⁺).

Generation of Reactive Species: The highly reactive hole (h⁺) can react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to generate powerful hydroxyl radicals (•OH). Simultaneously, the electron (e⁻) can react with dissolved oxygen to produce superoxide (B77818) radicals (•O₂⁻), which can also lead to the formation of •OH radicals.

Oxidative Attack on the Dye: The hydroxyl radicals are extremely powerful, non-selective oxidizing agents. They attack the anthraquinone dye molecule, leading to the hydroxylation of the aromatic rings, cleavage of the C-N bonds of the side chains, and eventual opening of the anthraquinone ring structure.

Mineralization: Continued attack by hydroxyl radicals breaks the molecule down into smaller organic intermediates, and ultimately, can lead to complete mineralization into CO₂, water, and inorganic ions (sulfate and nitrate (B79036) from the side chains). ajol.info

The efficiency of this process is dependent on factors such as catalyst concentration, initial dye concentration, pH of the solution, and the intensity of the UV light source. ajol.info

Investigation of Photocatalytic Degradation Utilizing Semiconductor Materials

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor materials to break down complex organic pollutants like C.I. Mordant Black 13 into simpler, less harmful substances. While specific studies on C.I. Mordant Black 13 are limited, research on the closely related azo dye, Mordant Blue 13, provides significant insights into this process.

In one such study, the photocatalytic degradation of Mordant Blue 13 was investigated using thin films of various commercial titanium dioxide (TiO2) semiconductor photocatalysts under UV light irradiation (wavelengths 320nm-400nm). researchgate.netresearchgate.netinternationaljournalcorner.com The experiment measured the rate of degradation of a 1x10⁻⁴ mol/L dye solution. The results demonstrated that different forms of TiO2 exhibit varying levels of photocatalytic activity. The catalyst AV01 (Precheza) was found to be the most effective, while PC 500 (Millenium) and S7001 (Eurosupport) showed the least activity. researchgate.netinternationaljournalcorner.cominternationaljournalcorner.com The degradation rates for the different commercial TiO2 catalysts are detailed in the table below. researchgate.netinternationaljournalcorner.com

Table 1: Photocatalytic Degradation Rates of Mordant Blue 13 Using Different TiO₂ Catalysts

| Catalyst | Manufacturer | Degradation Rate (mol⁻¹·h⁻¹·W⁻¹) |

|---|---|---|

| AV01 | Precheza | 1.88 × 10⁻⁵ |

| PC 100 | Millenium | 1.79 × 10⁻⁵ |

| P25 | Degussa | 1.53 × 10⁻⁵ |

| S7001 | Eurosupport | 1.22 × 10⁻⁵ |

The mechanism of photocatalysis involves the excitation of the TiO2 semiconductor by UV light, which generates electron-hole pairs. researchgate.net These charge carriers react with water and oxygen to produce highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing complex dye molecules. uq.edu.au This technology offers a promising route for the complete destruction of dyes that are resistant to conventional biological treatment methods. researchgate.net

Advanced Analytical Methodologies in C.i. Mordant Black 13 Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of synthetic dyes like C.I. Mordant Black 13. Its high resolution and sensitivity make it ideal for separating components from intricate mixtures, such as those found in industrial effluents or extracted from textile materials.

The determination of C.I. Mordant Black 13 in complex matrices, such as wastewater or dyed fabrics, is routinely accomplished using reverse-phase HPLC (RP-HPLC). This method allows for the effective separation of the dye from other components that may be present. For instance, a typical RP-HPLC method for C.I. Mordant Black 13 might utilize a C18 column. The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous solution, which may be buffered or contain an acid like phosphoric acid to improve peak shape. sielc.com

Qualitative analysis is achieved by comparing the retention time of the peak in a sample chromatogram to that of a known C.I. Mordant Black 13 standard. Quantitative analysis is performed by creating a calibration curve from standards of known concentrations and using the peak area from the sample chromatogram to determine the dye's concentration. The main analytical techniques used for the determination of synthetic dyes from wastewater are often HPLC coupled with diode array and MS detectors. researchgate.net

Table 1: Illustrative HPLC Method Parameters for C.I. Mordant Black 13 Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid sielc.com |

| Detection | UV-Vis Detector (at λmax of the dye) |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Application | Quantification in textile effluents, quality control |

This interactive table provides example parameters for an HPLC method. Specific conditions may vary based on the sample matrix and instrumentation.

For unambiguous identification, HPLC is frequently coupled with Mass Spectrometry (HPLC-MS). This powerful hyphenated technique provides not only the retention time from the HPLC but also the mass-to-charge ratio (m/z) and fragmentation pattern of the analyte from the MS. This combination offers a high degree of specificity, creating a unique "molecular fingerprint" for C.I. Mordant Black 13.

In this setup, the eluent from the HPLC column is directed into the mass spectrometer's ion source. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for dyes. najah.edu The mass spectrometer then separates the resulting ions based on their m/z ratio. High-resolution mass spectrometry (e.g., LC-Q-TOF-MS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. mdpi.com This level of detail is invaluable for distinguishing between structurally similar dyes and for confirming the identity of C.I. Mordant Black 13 in forensic and environmental samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

While C.I. Mordant Black 13 itself is a large, non-volatile molecule unsuitable for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for identifying the smaller, more volatile organic compounds that are formed during its degradation. researchgate.net The breakdown of the dye can occur through various processes, such as photocatalysis, biodegradation, or chemical oxidation.

To analyze these degradation products, a sample from the reaction mixture is extracted with an appropriate organic solvent. The extract is then injected into the GC-MS system. The components of the extract are separated based on their boiling points and interaction with the GC column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that can be compared against spectral libraries (like the NIST library) for positive identification of the degradation products. nih.gov Studies on similar mordant dyes, such as Mordant Black 11, have used GC-MS to identify degradation metabolites like 1-naphthol and various benzene (B151609) derivatives, projecting a possible metabolic pathway for the dye's biotransformation. nih.gov

Table 2: Potential Degradation Products of Anthraquinone (B42736) Dyes Identifiable by GC-MS

| Compound Class | Example Compounds |

|---|---|

| Naphthalene Derivatives | 1-naphthol nih.gov |

| Benzene Derivatives | Phthalic acid, Phenol researchgate.netnih.gov |

| Simple Organic Acids | Acetic acid, Maleic acid researchgate.net |

| Alcohols | Ethanol researchgate.net |

This interactive table lists potential degradation products based on studies of similar dyes. The exact products for C.I. Mordant Black 13 would depend on the degradation method.

Spectrophotometric Techniques for Monitoring Dye Concentration and Reaction Progress

UV-Visible (UV-Vis) spectrophotometry is a fundamental, accessible, and non-destructive technique used to monitor the concentration of C.I. Mordant Black 13 in solution and to track the progress of degradation reactions. The method is based on the principle that colored compounds absorb light at specific wavelengths in the visible spectrum.

To monitor a degradation process, the UV-Vis absorption spectrum of the dye solution is recorded over time. researchgate.net C.I. Mordant Black 13 exhibits characteristic absorption maxima (λmax) in the visible region. The absorbance at this λmax is directly proportional to the dye's concentration, as described by the Beer-Lambert law. As the dye degrades, its chromophoric structure is destroyed, leading to a decrease in the absorbance at its λmax. researchgate.net By plotting absorbance versus time, the rate of the degradation reaction can be determined. A complete decolorization of the solution is indicated by the disappearance of the characteristic absorption peaks in the visible region of the spectrum. researchgate.net This technique is widely used to assess the efficiency of various dye removal and degradation treatments. internationaljournalcorner.com

Forensic Chemical Analysis for Identification of C.I. Mordant Black 13 on Fibers

In forensic science, textile fibers are a critical form of trace evidence. nih.gov The identification of the specific dye on a fiber can provide a powerful link between a suspect, a victim, and a crime scene. The analysis of C.I. Mordant Black 13 on a single fiber presents challenges due to the minute sample size. nih.gov

The forensic examination of a dyed fiber typically begins with non-destructive techniques. Microspectrophotometry (MSP) is used to obtain a UV-Vis absorption spectrum from the dye directly on the fiber, which can be compared with reference spectra. researchgate.net

For more detailed and conclusive identification, destructive analysis is employed, where the dye is extracted from the fiber using a suitable solvent mixture, such as pyridine/water. ojp.govacs.org This dye extract can then be analyzed using highly sensitive techniques like HPLC-DAD-MS. researchgate.net This approach allows for the separation of dye components and their unambiguous identification based on retention time, UV-Vis spectrum, and mass spectral data. researchgate.net This chemical identification significantly enhances the evidential value of fiber comparisons, as it can differentiate between fibers that appear visually similar but are colored with chemically distinct dyes. researchgate.net

Functional Applications and Theoretical Studies of C.i. Mordant Black 13

C.I. Mordant Black 13 as a Reagent in Analytical Chemistry

While many mordant dyes are recognized for their role as indicators in chemical analysis, the specific application of C.I. Mordant Black 13 in this area is less documented than its counterparts like Mordant Black 11.

Utilization in Metal Ion Indicator Systems

In analytical chemistry, complexometric titrations are a common method for determining the concentration of metal ions in a solution. 182.160.97 This technique relies on a visual indicator that changes color to signal the endpoint of the titration. brainly.com Certain mordant dyes, such as Mordant Black 11 (also known as Eriochrome Black T), are widely used for this purpose. 182.160.97digicollections.net These indicators form a colored complex with metal ions. brainly.com During titration with a chelating agent like EDTA, the metal ions are progressively complexed by the titrant. At the endpoint, the last of the free metal ions are removed from the indicator complex, causing a distinct color change. digicollections.netankara.edu.tr

For instance, Mordant Black 11 is blue when free but forms a pink or red complex with metal ions like calcium, magnesium, and zinc at a pH of about 10. slideshare.net The endpoint of the titration is marked by a transition from pink/red to blue. slideshare.net While this principle is well-established for dyes like Mordant Black 11 and Mordant Black 17, specific research detailing the use of C.I. Mordant Black 13 as a metal ion indicator in complexometric titrations is not extensively available in the reviewed literature. However, its structural relation to other mordant dyes suggests a potential for similar chelating behavior.

Contributions to Sustainable Textile Dyeing Technologies

C.I. Mordant Black 13 is primarily used for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon. worlddyevariety.com Its application involves the use of a mordant, typically a metal salt like chromium, which forms a coordination complex between the dye molecule and the fiber, thereby improving the dye's fastness properties. worlddyevariety.com

Strategies for Enhancing Dye Fastness Properties

The longevity of a color on a textile is determined by its fastness properties, which include resistance to washing, light, perspiration, and rubbing. For mordant dyes, the choice of mordant and the dyeing process are crucial for achieving high fastness. The interaction between the fiber, the mordant, and the dye creates a stable, insoluble "color lake" that is resistant to being removed. researchgate.net

Strategies to enhance dye fastness include:

Proper Mordanting: Ensuring the correct concentration of the mordant and optimal conditions (temperature, pH) for its application is essential. botanicalcolors.comyoutube.com Pre-mordanting, where the fiber is treated with the mordant before dyeing, is a common and effective method. researchgate.net

After-treatments: Using dye-fixing agents can further improve wet fastness properties by forming a film around the dye molecules or by creating larger, less soluble complexes. quora.comatlantis-press.com

Process Optimization: Controlling dyeing parameters such as temperature, time, and pH can maximize dye fixation and minimize the amount of unfixed dye, which contributes to poor fastness. utstesters.com

C.I. Mordant Black 13, when applied with a chromium mordant, exhibits good to excellent fastness properties on wool. worlddyevariety.com

Table 1: Fastness Properties of C.I. Mordant Black 13 on Wool

| Fastness Test | ISO Rating | AATCC Rating |

|---|---|---|

| Light Fastness | 5 | 5 |

| Washing (Soaping) | 5 | 5 |

| Perspiration | 4-5 | 5 |

| Water | 5 | 4-5 |

| Fulling | 4-5 | - |

| Ironing | 4 | 4-5 |

| Acid | 5 | - |

| Alkali | 5 | - |

Data sourced from World Dye Variety. worlddyevariety.com Ratings are on a scale of 1 to 5, where 5 represents the highest fastness.

Development of Optimized Dyeing Processes for Various Fibers

C.I. Mordant Black 13 is primarily applied to wool, silk, and nylon, yielding a blue-gray to black shade depending on the use of a chromium mordant. worlddyevariety.com The general process for applying mordant dyes to protein fibers like wool involves several key steps:

Scouring: The fibers are first cleaned to remove any natural oils, grease, or dirt that could interfere with dyeing. folkfibers.com

Mordanting: The scoured fibers are treated in a bath containing a metal salt. For wool, aluminum sulfate (B86663) (alum) is a common mordant, often used with cream of tartar to keep fibers soft. botanicalcolors.com The process typically involves heating the fiber in the mordant solution to around 82°C (180°F) for about 45-60 minutes. botanicalcolors.comyoutube.com

Dyeing: The mordanted fiber is then introduced into a dyebath containing the dissolved C.I. Mordant Black 13. The temperature is gradually raised and held at a simmer to allow the dye to penetrate and fix to the fiber. crimsonpublishers.com

Rinsing: After dyeing, the material is thoroughly rinsed to remove any unfixed dye from the surface. researchgate.net

For nylon, the mordanting and dyeing process is similar, often utilizing pre-mordanting to ensure good dye uptake and fastness. researchgate.net The specific parameters, such as the concentration of dye and mordant, pH of the baths, temperature, and duration, are optimized to achieve the desired shade and performance characteristics. crimsonpublishers.com

Combination Dyeing with Natural Dyes for Expanded Color Gamuts

A sustainable approach in textile dyeing involves combining synthetic dyes with natural colorants to expand the available palette of colors. Research has shown that using mordant dyes in conjunction with natural dyes can produce interesting and unique shades. researchgate.net For example, studies on wool have successfully used mixtures of different natural dyes, like Terminalia arjuna and Madder, to create a range of reddish-brown shades with good fastness properties. researchgate.neticrc.ac.ir

This principle can be extended to combinations of synthetic mordant dyes and natural dyes. By first dyeing a fabric with a base color from a mordant dye like C.I. Mordant Black 13, it is possible to then overdye with natural extracts from sources like madder (red), weld (yellow), or cutch (brown) to create complex, deep shades, including rich blacks. ellistextiles.com This technique not only expands the color gamut but can also be part of a more environmentally conscious dyeing strategy by incorporating renewable, natural color sources.

Computational and Theoretical Chemistry Investigations

The unique molecular structure of C.I. Mordant Black 13 and other anthraquinone (B42736) dyes makes them subjects of interest for computational and theoretical chemistry. scilit.com These studies use methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to investigate the electronic and optical properties of the dye molecules. ekb.egekb.egwhiterose.ac.uk

Research in this area often focuses on calculating key quantum chemical parameters to predict the behavior of the dye. researchgate.net These parameters include:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the electron-donating ability of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the electron-accepting ability of the molecule.

HOMO-LUMO Energy Gap (HLG): This is a critical parameter that helps predict the molecule's stability, reactivity, and the wavelength of maximum light absorption (λmax). youtube.com

One study performed DFT calculations on a structure derived from a mordant black dye to evaluate its potential as a visible light harvesting material. scilit.com Using the CAM-B3LYP functional with a 6-31G+(d,p) basis set, the calculated λmax was found to be very close to the experimental value. scilit.com Such theoretical calculations provide valuable insights that can guide the design of new functional materials, for instance, by modifying the dye structure with different electron-accepting or donating groups to tune its optical properties for applications like dye-sensitized solar cells. scilit.comnih.gov

Table 2: Selected Computational Data for a Mordant Black Dye Derivative

| Parameter | Calculated Value |

|---|---|

| λmax (Experimental) | 672 nm |

| λmax (Calculated, CAM-B3LYP) | 683 nm |

| Ionization Potential (IP) Range for Derivatives | 5.616 - 8.320 eV |

| Smallest HOMO-LUMO Gap (HLG) for a Derivative | 0.23 eV |

Data sourced from a molecular modeling study on a mordant black dye derivative. scilit.com

These theoretical investigations are crucial for understanding the fundamental structure-property relationships of dyes like C.I. Mordant Black 13, paving the way for the rational design of novel materials with tailored photophysical properties. scilit.comwhiterose.ac.uk

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for elucidating the molecular structure and reactivity of dye molecules like C.I. Mordant Black 13. These computational methods allow for a detailed understanding of the electronic properties that govern the dye's behavior, such as its color, stability, and interactions with other substances.

Theoretical studies on similar mordant dyes often employ DFT with various functionals, such as B3LYP or CAM-B3LYP, to accurately model their electronic structure. nih.govresearchgate.net These calculations typically begin with the optimization of the dye's molecular geometry to find its most stable three-dimensional conformation. Once the geometry is optimized, a range of quantum chemical parameters can be calculated to describe the molecule's reactivity.

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (HLG), is a critical parameter. A smaller HLG generally suggests that the molecule can be more easily excited, which is directly related to the color of the dye. For instance, a study on a novel dye structure derived from a mordant black dye utilized DFT to calculate these energy levels to understand its optical properties. nih.govresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity of C.I. Mordant Black 13. These parameters provide valuable insights into the dye's behavior in different chemical environments.

Key Quantum Chemical Reactivity Descriptors:

| Parameter | Symbol | Formula | Significance |

| Electron Affinity | A | -ELUMO | The energy released when an electron is added to a neutral molecule. |

| Ionization Potential | I | -EHOMO | The energy required to remove an electron from a molecule. |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a system in equilibrium. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to changes in its electron distribution. |

| Global Softness | S | 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index | ω | µ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

This table is generated based on established DFT principles.

By calculating these parameters for C.I. Mordant Black 13, researchers can predict its reactivity towards different substrates and metal ions. For example, a high electrophilicity index would suggest that the dye is a strong electron acceptor, which is relevant for its interaction with electron-rich sites on a fiber. Similarly, the ionization potential is a key factor in understanding the dye's electron-donating capabilities. nih.gov These theoretical calculations provide a fundamental understanding of the dye's molecular properties, which is essential for optimizing its functional applications.

Molecular Dynamics Simulations of Dye-Substrate and Dye-Metal Interactions

Molecular dynamics (MD) simulations offer a powerful computational approach to investigate the dynamic interactions between C.I. Mordant Black 13, substrate materials (such as wool fibers), and metal ions at an atomic level. researchgate.net These simulations model the movement of atoms and molecules over time, providing insights into the binding mechanisms, orientation, and interaction energies that are crucial for understanding the dyeing process and the formation of metal-dye complexes.

In the context of dye-substrate interactions, MD simulations can be used to model the adsorption of C.I. Mordant Black 13 onto a surface like wool. Wool fibers are composed of keratin (B1170402) proteins, which present a complex surface with various functional groups. nih.gov An MD simulation would typically involve placing a model of the dye molecule in a simulation box containing a representation of the wool surface, solvated with water molecules to mimic dyeing conditions. By simulating the system's evolution, researchers can observe how the dye molecule approaches and binds to the fiber.

Key insights that can be gained from such simulations include:

Binding Energy: The strength of the interaction between the dye and the substrate can be quantified by calculating the binding energy. A more negative binding energy indicates a stronger and more stable adsorption.

Adsorption Orientation: MD simulations can reveal the preferred orientation of the dye molecule on the substrate surface. For instance, it can be determined whether the dye adsorbs in a flat, parallel orientation, which would maximize surface coverage, or in a more upright position. researchgate.net

Interaction Types: The specific types of intermolecular forces responsible for binding can be identified. These may include hydrogen bonds, van der Waals forces, and electrostatic interactions between the charged groups on the dye and the fiber. nih.gov

For dye-metal interactions, MD simulations are invaluable for understanding the chelation process, which is fundamental to mordant dyeing. C.I. Mordant Black 13 is designed to form stable complexes with metal ions, typically chromium, which act as a "mordant" to fix the dye to the fabric and improve its fastness properties. chempedia.info

In a simulation of dye-metal complexation, the C.I. Mordant Black 13 molecule and a metal ion (e.g., Cr³⁺) would be placed in a solvent box. The simulation would then track the formation of coordinate bonds between the metal ion and the ligand sites on the dye molecule. This can help in:

Determining Coordination Geometry: The simulations can predict the three-dimensional structure of the resulting metal-dye complex. frontiersin.orgnih.gov

Calculating Interaction Energies: The strength of the bond between the dye and the metal ion can be calculated, providing a measure of the complex's stability.

Understanding the Role of Solvent: The influence of surrounding water molecules on the complexation process can be investigated.

While specific MD simulation studies on C.I. Mordant Black 13 are not extensively available in the public domain, the principles and methodologies are well-established from studies on other dye-substrate and dye-metal systems. researchgate.netfrontiersin.org The data obtained from such simulations would be instrumental in the rational design of more efficient and environmentally friendly dyeing processes.

Future Research Directions and Challenges in C.i. Mordant Black 13 Studies

Innovations in Dye Degradation and Environmental Remediation Technologies

A primary challenge associated with C.I. Mordant Black 13 is the treatment of effluents containing the dye and its associated metal mordants. Future research must prioritize the development and optimization of effective and environmentally sound degradation and remediation technologies.

Bioremediation: The use of microorganisms to break down dye molecules is a promising area of research. Studies on similar mordant dyes have demonstrated the potential of specific bacterial strains. For instance, Klebsiella pneumoniae MB398 has been shown to decolorize and transform Mordant Black 11, achieving up to 75.35% decolorization within 72 hours under acidic conditions. nih.gov The degradation pathway involves the cleavage of the azo bond, leading to the formation of smaller, potentially less harmful compounds like phenolsulfonic acid and nitrobenzene. nih.gov Similarly, Moraxella osloensis has been identified as effective in degrading Mordant Black 17, breaking it down into intermediates such as naphthalene, naphthol, naphthoquinone, salicylic (B10762653) acid, and catechol. nih.govresearchgate.net Future research on C.I. Mordant Black 13 should focus on isolating and identifying specific microbial consortia or enzymes capable of its efficient degradation.

Advanced Oxidation Processes (AOPs): AOPs represent another critical frontier for research. These technologies utilize highly reactive species, such as hydroxyl radicals, to mineralize organic pollutants. Studies on Mordant Blue 13 have shown that electrochemical degradation using Boron-Doped Diamond (BDD) anodes is more efficient than using Dimensionally Stable Anodes (DSA) for both color and Chemical Oxygen Demand (COD) removal. nih.gov Photocatalytic degradation using titanium dioxide (TiO₂) under UV irradiation has also proven effective for degrading Mordant Blue 13. researchgate.net Research should be directed towards adapting and optimizing these AOPs for C.I. Mordant Black 13, focusing on improving energy efficiency and understanding the degradation pathways and the toxicity of any resulting byproducts.

Comparative Efficacy of Remediation Techniques for Mordant Dyes

| Technology | Target Dye | Key Findings | Reference |

|---|---|---|---|

| Bioremediation | Mordant Black 11 | Klebsiella pneumoniae achieved 75.35% decolorization in 72h. | nih.gov |

| Bioremediation | Mordant Black 17 | Moraxella osloensis effectively degraded the dye into several intermediate compounds. | nih.govresearchgate.net |

| Electro-oxidation | Mordant Blue 13 | Boron-Doped Diamond (BDD) anodes showed higher efficiency than DSA anodes. | nih.gov |

Exploration of Novel and Environmentally Benign Mordanting Agents

The environmental and health concerns associated with traditional metallic mordants like chromium, copper, and iron, which are used to fix dyes like C.I. Mordant Black 13 to fibers, are a significant driver for innovation. typepad.comkaliko.co A major research challenge is to find effective, non-toxic, and biodegradable alternatives.

The exploration of "bio-mordants" is a rapidly growing field. These are natural substances, often rich in tannins, that can form complexes with dyes and fibers, improving color fastness. nih.gov Tannins are polyphenolic compounds found in various plant parts, including bark, leaves, and fruit peels. kaliko.coresearchgate.net

Plant-Based Mordants: A wide variety of plant materials are being investigated as sources of eco-friendly mordants. patsnap.com Research has shown that extracts from pomegranate rinds, myrobalan, oak galls, and acacia bark can be used to effectively mordant fibers like wool. nih.govicrc.ac.ir These natural mordants can improve the chemical bond between the dye and the fiber, leading to good fastness properties. icrc.ac.ir Agricultural waste, such as fruit peels and nutshells, also presents a sustainable source of tannin-rich materials. patsnap.com

Mineral and Other Natural Mordants: Besides plant-based options, research is also exploring safer mineral-based mordants. Alum (Potassium Aluminum Sulfate) is considered one of the safest and most widely used mordants. typepad.comfiberartsy.com Other research is looking into naturally occurring substances like clay minerals and even soy milk, which can act as a binder to improve color uptake, although it doesn't form the same permanent chemical bond as a true mordant. kaliko.copatsnap.com

Examples of Eco-Friendly Mordant Alternatives

| Mordant Type | Source Examples | Key Properties | References |

|---|---|---|---|

| Plant-Based (Tannins) | Pomegranate rind, Myrobalan, Oak galls, Acacia catechu | High in tannins, improves dye fixation and fastness, renewable. | nih.govresearchgate.netpatsnap.comicrc.ac.ir |

| Mineral-Based | Alum (Potassium Aluminum Sulfate) | Considered safer than heavy metal mordants, widely available. | typepad.comfiberartsy.comgeorgeweil.com |

| Binders | Soy Milk | Acts as a protein film to improve color uptake, though not a true mordant. | kaliko.cofiberartsy.com |

Future work should focus on standardizing extraction methods for these bio-mordants, evaluating their performance specifically with C.I. Mordant Black 13 on various textiles, and conducting comprehensive life-cycle assessments to confirm their environmental benefits over traditional mordants.

Comprehensive Assessment of Environmental Pathways and Transformations

A significant knowledge gap and research challenge is the lack of a complete picture of how C.I. Mordant Black 13 and its degradation products behave in the environment. While some studies have identified the transformation products of similar dyes under laboratory conditions, their ultimate fate and transport in ecosystems are not well understood. nih.govnih.gov

Future research must undertake a comprehensive assessment of the dye's environmental pathways. This includes:

Identifying Transformation Products: Using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the intermediate compounds formed during various degradation processes (biological, chemical, and photochemical). nih.gov

Assessing Ecotoxicity: Evaluating the toxicity of the parent dye compound and its identified transformation products on various aquatic and terrestrial organisms. The degradation of Mordant Black 11, for example, can result in compounds like nitrobenzene, which has its own toxicity profile. nih.gov

Modeling Environmental Fate: Developing models to predict how C.I. Mordant Black 13 and its byproducts partition between water, soil, and sediment. This involves studying its adsorption-desorption characteristics in different environmental matrices and its potential for bioaccumulation in the food chain.

Understanding these pathways is crucial for conducting accurate environmental risk assessments and for developing effective remediation strategies that address not only the parent dye but also its potentially more mobile or toxic byproducts.

Integration of C.I. Mordant Black 13 Research into Circular Economy Principles in the Dyeing Industry

The linear "take-make-dispose" model is highly prevalent in the textile industry and contributes significantly to its environmental footprint. sustainability-directory.com A major challenge is to transition towards a circular economy, where resources are kept in use for as long as possible. Research on C.I. Mordant Black 13 can play a vital role in this transition.

Future research should be framed within the principles of a circular economy, focusing on:

Resource Optimization and Recovery: Developing methods to recover and reuse both the dye and the mordants from spent dye baths. sustainability-directory.com Technologies like nanofiltration or adsorption could be explored to separate and concentrate the dye and mordant for reuse, minimizing waste and reducing the need for virgin materials. sustainability-directory.com

Closed-Loop Systems: Designing closed-loop water management systems for dyeing facilities. gnest.org This involves treating wastewater to a standard where it can be recycled back into the dyeing process, significantly reducing water consumption and effluent discharge. sustainability-directory.commdpi.com

Designing for Circularity: Investigating how the dyeing process with C.I. Mordant Black 13 can be modified to facilitate the end-of-life recycling of textiles. gnest.org This could involve exploring dyeing techniques or mordant systems that allow for easier removal of the dye from the fabric, enabling fiber-to-fiber recycling without compromising the quality of the recycled material. gnest.orghsbi.de

By aligning research with circular economy principles, the use of C.I. Mordant Black 13 could be reimagined within a more sustainable industrial framework, minimizing its environmental impact throughout its lifecycle. researchgate.net

Q & A

Q. How can researchers design robust adsorption studies to evaluate C.I. Mordant Black 13 removal by novel nanomaterials?

Q. What validation criteria are essential for ensuring reproducibility in spectrophotometric quantification of C.I. Mordant Black 13?

- Methodological Answer : Adhere to ICH guidelines for method validation: assess linearity (R² > 0.995), LOD/LOQ (via signal-to-noise ratio), precision (%RSD < 2%), and accuracy (recovery 98–102%). Include robustness testing by varying wavelength (±2 nm) and pH (±0.5) .

Literature and Data Synthesis

Q. What strategies effectively synthesize fragmented literature on the environmental fate of C.I. Mordant Black 13?

Q. Table 1: Comparative Analytical Techniques for C.I. Mordant Black 13

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.